molecular formula C16H16O4S B8002875 2-(2,5-Dimethoxyphenylthio)-6-methoxybenzaldehyde

2-(2,5-Dimethoxyphenylthio)-6-methoxybenzaldehyde

Cat. No.: B8002875
M. Wt: 304.4 g/mol
InChI Key: SZNRKEBUCZWNLV-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenylthio)-6-methoxybenzaldehyde (CAS: 1147093-19-3) is a benzaldehyde derivative featuring a thioether-linked 2,5-dimethoxyphenyl substituent at the 2-position and a methoxy group at the 6-position of the benzaldehyde core. This compound is cataloged as QC-3761 with a purity of 95% and is structurally distinct due to its sulfur-containing linkage and methoxy substitution pattern .

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)sulfanyl-6-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4S/c1-18-11-7-8-14(20-3)16(9-11)21-15-6-4-5-13(19-2)12(15)10-17/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNRKEBUCZWNLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)SC2=CC=CC(=C2C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxyphenylthio)-6-methoxybenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxythiophenol and 6-methoxybenzaldehyde.

    Formation of the Thioether Bond: The thiophenol undergoes a nucleophilic substitution reaction with the benzaldehyde derivative in the presence of a base such as sodium hydride or potassium carbonate. This results in the formation of the thioether bond.

    Oxidation: The intermediate product is then oxidized using an oxidizing agent like hydrogen peroxide or sodium hypochlorite to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxyphenylthio)-6-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: 2-(2,5-Dimethoxyphenylthio)-6-methoxybenzoic acid.

    Reduction: 2-(2,5-Dimethoxyphenylthio)-6-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,5-Dimethoxyphenylthio)-6-methoxybenzaldehyde has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenylthio)-6-methoxybenzaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The methoxy and phenylthio groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with four analogs from the Combi-Blocks catalog, highlighting structural variations and their implications:

QC-3277: 2-(2,5-Dimethoxyphenylthio)-5-nitrobenzaldehyde

  • Key Difference : A nitro group replaces the methoxy group at the 5-position of the benzaldehyde core.

ST-0587: 5,6-Dimethoxypicolinaldehyde

  • Key Difference : A pyridine (picolinaldehyde) core replaces the benzene ring, with methoxy groups at positions 5 and 5.
  • Impact : The heteroaromatic pyridine core introduces nitrogen-based polarity, altering solubility and coordination properties. This makes ST-0587 more suited for metal-binding applications or as a ligand in catalysis .

HG-4691: 2,5-Dimethoxy-4-propylbenzaldehyde

  • Key Difference : A propyl group substitutes the thio-linked phenyl ring at the 4-position.

QN-8482: 3,5-Dimethoxypyrazine-2-carbaldehyde

  • Key Difference : A pyrazine ring replaces the benzene core, with methoxy groups at positions 3 and 5.
  • Impact : The electron-deficient pyrazine ring modifies electronic density, favoring applications in photoactive materials or as a precursor for heterocyclic pharmaceuticals .

Data Table: Comparative Analysis of Key Compounds

Catalog # Compound Name Core Structure Key Substituents Purity CAS Number
QC-3761 2-(2,5-Dimethoxyphenylthio)-6-methoxybenzaldehyde Benzaldehyde 2-(2,5-Dimethoxyphenylthio), 6-OCH₃ 95% 1147093-19-3
QC-3277 2-(2,5-Dimethoxyphenylthio)-5-nitrobenzaldehyde Benzaldehyde 2-(2,5-Dimethoxyphenylthio), 5-NO₂ 95% 1147093-21-7
ST-0587 5,6-Dimethoxypicolinaldehyde Pyridine 5-OCH₃, 6-OCH₃ 98% 106331-68-4
HG-4691 2,5-Dimethoxy-4-propylbenzaldehyde Benzaldehyde 2-OCH₃, 5-OCH₃, 4-propyl 95% 53581-81-0
QN-8482 3,5-Dimethoxypyrazine-2-carbaldehyde Pyrazine 3-OCH₃, 5-OCH₃ 97% 136866-38-1

Source: Combi-Blocks Aldehydes Catalog

Research Findings and Implications

Physicochemical Properties

  • Solubility : ST-0587 and QN-8482 demonstrate higher water solubility due to their nitrogen-containing cores, whereas QC-3761 and HG-4691 are more soluble in organic solvents .
  • Lipophilicity : HG-4691’s propyl group gives it the highest logP value, suggesting utility in lipid-based drug formulations .

Biological Activity

2-(2,5-Dimethoxyphenylthio)-6-methoxybenzaldehyde is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • CAS Number : Not specified in the search results.

The synthesis of this compound typically involves various organic reactions, including substitution and functional group modifications. Although specific synthetic routes were not detailed in the available literature, similar compounds often utilize methodologies such as nucleophilic aromatic substitution or electrophilic aromatic substitution to introduce the thioether and aldehyde functionalities.

Anticancer Properties

Research indicates that compounds with similar structural motifs have shown significant anticancer activity. For instance, studies on related thioether compounds have demonstrated their ability to inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

  • Mechanism of Action : These compounds may interact with cellular pathways involved in apoptosis, such as the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death in cancer cells.

Antimicrobial Activity

The biological activity of this compound also extends to antimicrobial properties. Similar compounds have been reported to exhibit activity against various bacterial strains and fungi.

  • Case Study : A study evaluating related thioether derivatives found promising results against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AnticancerInduction of apoptosis in cancer cell lines
AntimicrobialInhibition of bacterial growth (Gram-positive/negative)

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